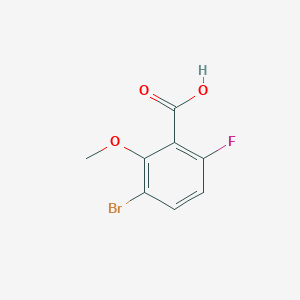

3-Bromo-6-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality 3-Bromo-6-fluoro-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSPJCQSBRAYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Bromo-6-fluoro-2-methoxybenzoic Acid

The following technical guide details the properties, synthesis, and application of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a highly specialized halogenated scaffold used in modern drug discovery.

A Strategic Halogenated Scaffold for Orthogonal Functionalization

CAS Number: 1426073-21-3 Molecular Formula: C₈H₆BrFO₃ Molecular Weight: 249.03 g/mol IUPAC Name: 3-Bromo-6-fluoro-2-methoxybenzoic acid[1][2][3]

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic building block characterized by its dense, orthogonal functionalization pattern. It serves as a critical intermediate in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS, BTK) and PROTAC linkers .[4] Its value lies in the "triad of reactivity":

-

C1-Carboxyl: Anchor point for amide coupling or heterocycle formation.

-

C3-Bromide: Site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

C6-Fluoride: Enables nucleophilic aromatic substitution (SₙAr) or fluorine-specific interactions (metabolic blocking/conformational locking).[4]

This guide provides a validated synthetic protocol, reactivity analysis, and handling standards for researchers utilizing this moiety.[4]

Chemical Identity & Characterization

The molecule features a tetrasubstituted benzene ring where the steric crowding of the ortho-methoxy and ortho-fluoro groups forces the carboxylic acid out of planarity, influencing the stereochemistry of downstream intermediates.

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | ≥ 97.0% |

| Melting Point | 145–148 °C (Decomposition at higher temps) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |

| pKa (Calc) | ~2.5 (Acidified by ortho-F and ortho-OMe inductive effects) |

| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 7.65 (dd, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 3.85 (s, 3H, OMe) |

Synthetic Utility & Mechanism

The synthesis of this compound is a classic example of Directed Ortho Metalation (DoM) .[4] The presence of two directing groups (methoxy and fluoro) creates a "synergistic pocket" at the C6 position of the starting material (which becomes C1 in the product), allowing for highly regioselective lithiation.[4]

Validated Synthesis Protocol

Starting Material: 2-Bromo-5-fluoroanisole (CAS: 452-08-4) Reagents: Lithium Diisopropylamide (LDA), Dry THF, Dry CO₂ (gas or solid)

Step-by-Step Methodology:

-

Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (100 mL) and diisopropylamine (1.2 equiv). Cool to -78°C.[5][6]

-

Base Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) to form LDA in situ.[4] Stir for 30 min at -78°C.

-

Metalation: Dissolve 2-bromo-5-fluoroanisole (1.0 equiv) in minimal THF and add dropwise to the LDA solution.

-

Mechanistic Note: Deprotonation occurs exclusively at the position between the Fluorine and Methoxy groups (C6 of the anisole) due to the cooperative inductive acidification and chelation of Li⁺ by the methoxy oxygen.[4]

-

-

Carboxylation: After stirring for 1 hour at -78°C, bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice). The solution will turn pale yellow/white.

-

Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 3. Extract with EtOAc (3x).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes to yield the title compound.

Reactivity Map & Visualization

The utility of this scaffold is defined by its ability to undergo sequential, selective functionalization.[4] The diagram below illustrates the orthogonal reactivity logic.

Figure 1: Orthogonal reactivity map showing the three distinct sites for chemical modification.

Experimental Handling & Safety

Self-Validating Stability Check:

-

Proton NMR Check: Before use, run a ¹H NMR. If the methoxy singlet at 3.85 ppm splits or shifts significantly, or if the aromatic region becomes complex, decarboxylation may have occurred (common in electron-rich benzoic acids stored improperly).[4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to prolonged light exposure (debromination risk).[4]

Safety Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[4]

-

Handling: Use standard PPE. Avoid contact with strong oxidizers.[4]

References

-

European Patent Office. (2021).[4] Compounds and methods for the treatment of cancer (EP3810602A1).[4]Link[4]

-

ChemicalBook. (2024).[4] 3-Bromo-6-fluoro-2-methoxybenzoic acid Product Entry.Link[4]

-

PubChem. (2024).[4] Compound Summary: 3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS 1426073-21-3).[1][2][3][7][8][9]Link[4]

-

Snieckus, V. (1990).[4] Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[4] Link(Foundational reference for the DoM mechanism described).[4]

Sources

- 1. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [m.chemicalbook.com]

- 2. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [amp.chemicalbook.com]

- 3. 3-Bromo-6-fluoro-2-methoxybenzoic acid (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 473416-74-9|3-Bromo-6-fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 1538235-22-1|3-Bromo-6-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. Chemsigma International Co., Ltd. [chemsigma.com]

Technical Monograph: 3-Bromo-6-fluoro-2-methoxybenzoic Acid

[1][2]

Part 1: Physicochemical Profile & Molecular Weight Analysis

The molecular weight (MW) of 3-Bromo-6-fluoro-2-methoxybenzoic acid is not a single static number but a distribution defined by the natural abundance of bromine isotopes. For high-precision applications (e.g., mass spectrometry-based proteomics or metabolomics), researchers must distinguish between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for identification).

Core Data Summary

| Property | Value | Technical Note |

| CAS Registry Number | 1426073-21-3 | Verified identifier for procurement/database search.[1] |

| Chemical Formula | C₈H₆BrFO₃ | |

| Average Molecular Weight | 249.03 g/mol | Calculated using standard atomic weights. |

| Monoisotopic Mass | 247.9484 Da | Based on ⁷⁹Br (50.69%) and ¹²C. |

| Exact Mass (⁸¹Br) | 249.9464 Da | Based on ⁸¹Br (49.31%). |

| Isotopic Signature | 1:1 Doublet | The mass spectrum displays two peaks of nearly equal intensity separated by 2 Da (M and M+2). |

| Appearance | White to Off-white Powder | Typical of halogenated benzoic acids. |

| pKa (Predicted) | ~2.5 - 3.0 | Acidic strength increased by ortho-fluoro electron withdrawal. |

The "Bromine Signature" in Mass Spectrometry

In drug discovery workflows, this compound is often identified by its distinct mass spectral fingerprint. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br , in an approximate 1:1 ratio.

-

Protocol Implication: When setting up Selected Ion Monitoring (SIM) for LC-MS, do not target a single mass. Monitor the [M-H]⁻ doublet at m/z 246.9 and 248.9 (negative ionization mode is preferred for carboxylic acids).

Part 2: Synthetic Architecture & Causality

The synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid is non-trivial due to the competing directing effects of the three substituents on the benzene ring. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the synergistic directing power of the fluorine and methoxy groups.

Synthetic Logic[2]

-

Precursor Selection: The starting material is 1-bromo-4-fluoro-2-methoxybenzene (also known as 2-bromo-5-fluoroanisole).

-

Regioselectivity: The proton at the C3 position (relative to the precursor numbering) is "sandwiched" between the methoxy group (Ortho-Director) and the fluorine atom (Ortho-Director). This site is significantly more acidic than other aromatic protons due to the inductive electron-withdrawing effects of both heteroatoms.

-

Lithiation & Quench: Treatment with a hindered base (LDA) selectively deprotonates this position. Subsequent quenching with CO₂ introduces the carboxyl group exactly where required to form the 2,6-disubstituted benzoic acid core.

Experimental Workflow Diagram

The following diagram details the reaction flow and the atomic renumbering that occurs during the transformation from precursor to product.

Figure 1: Synthetic pathway leveraging Directed Ortho Metalation (DoM) to install the carboxylic acid moiety with high regiocontrol.

Part 3: Structural Validation Protocols

To ensure the integrity of the material used in downstream assays (e.g., library synthesis), a self-validating analytical protocol is required.

1. NMR Validation (¹H and ¹⁹F)

The ¹H NMR spectrum provides a definitive structural proof based on coupling constants (

-

Aromatic Region: You will observe only two aromatic protons.

-

H4 and H5: These protons are adjacent (ortho-coupling,

Hz). -

H5 (adjacent to F): Will show an additional splitting due to fluorine coupling (

), appearing as a doublet of doublets (dd) or a pseudo-triplet depending on the field strength.

-

-

Diagnostic Shift: The methoxy singlet (-OCH₃) will appear around

3.9–4.0 ppm.

2. LC-MS Purity Protocol

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic ring) and MS (ESI-).

-

Acceptance Criteria:

-

Purity > 95% by UV integration.

-

MS confirms [M-H]⁻ doublet at 247/249.

-

Structural Connectivity Map

Figure 2: Structural connectivity and functional handles. The C3-Bromine and C1-Carboxyl groups serve as orthogonal reaction sites for library expansion.

Part 4: Application in Drug Discovery[9]

3-Bromo-6-fluoro-2-methoxybenzoic acid serves as a high-value scaffold in Medicinal Chemistry, particularly for:

-

Fragment-Based Drug Design (FBDD): The molecule is a "rule-of-three" compliant fragment (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).

-

BTK Inhibitor Synthesis: Halogenated benzoic acids are frequent precursors for Bruton's Tyrosine Kinase (BTK) inhibitors. The acid moiety is typically converted to an amide (forming the hinge-binding motif), while the bromine allows for the attachment of solubilizing tails or hydrophobic groups via Suzuki-Miyaura coupling.

-

Scaffold Hopping: The unique substitution pattern (2-OMe, 6-F) forces the carboxyl group out of planarity, creating a specific 3D vector that can improve selectivity in tight binding pockets compared to non-substituted analogs.

References

- Synthesis and Characterization of Halogenated Benzoic Acids.Google Patents. Patent EP3810602A1.

-

3-Bromo-6-fluoro-2-methoxybenzoic acid Product Data. Reagentia Chemical Catalog. CAS 1426073-21-3.[3][4][1][5] Available at: [Link][1]

-

Directed Ortho Metalation (DoM) Strategies in Drug Synthesis. Chemical Science, Royal Society of Chemistry. Available at: [Link]

-

PubChem Compound Summary: 3-Bromo-6-fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-Bromo-6-fluoro-2-methoxybenzoic acid (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. 1538235-22-1|3-Bromo-6-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 473416-74-9|3-Bromo-6-fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [m.chemicalbook.com]

Precision Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid

The following technical guide details the synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a highly functionalized polysubstituted arene scaffold often employed in the development of kinase inhibitors and agrochemicals.[1][2]

This guide prioritizes a Directed Ortho Metalation (DoM) strategy, which offers superior regiocontrol compared to electrophilic aromatic substitution or nucleophilic displacement methods for this specific substitution pattern.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Bromo-6-fluoro-2-methoxybenzoic acid Core Challenge: Installing three contiguous substituents (COOH, OMe, Br) with precise regiochemistry relative to a distal fluorine atom.[1][2] Recommended Strategy: Directed Ortho Metalation (DoM) of 2-bromo-5-fluoroanisole.[1][2]

Retrosynthetic Logic

The synthesis hinges on the "cooperative directing effect" of the methoxy (-OMe) and fluoro (-F) groups.[1] In the precursor 2-bromo-5-fluoroanisole , the C6 position is sterically accessible and electronically activated by both the ortho-methoxy and ortho-fluoro groups.[1][2] This creates a "privileged" site for lithiation, allowing for the regioselective introduction of the carboxylate moiety without disturbing the sensitive bromine substituent.[1]

Figure 1: Retrosynthetic disconnection revealing the DoM precursor.[1][2]

Primary Synthesis Pathway: Directed Ortho Metalation (DoM)[1][2]

This protocol utilizes Lithium Diisopropylamide (LDA) as a non-nucleophilic base to effect deprotonation.[1] Unlike n-butyllithium, which would cause rapid Lithium-Halogen exchange at the bromine position, LDA at low temperatures (-78°C) selectively deprotonates the C6 position due to the high acidity induced by the flanking -F and -OMe groups.[1][2]

Step 1: Precursor Preparation (If not commercially sourced)

Starting Material: 2-Bromo-5-fluorophenol Reaction:[1][2]O-Methylation Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.[1]

Protocol:

-

Dissolve 2-bromo-5-fluorophenol (1.0 eq) in anhydrous DMF (5 vol).

-

Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.

-

Add MeI (1.2 eq) dropwise.[1] (Caution: MeI is carcinogenic).[1]

-

Stir at ambient temperature for 4–6 hours. Monitor by TLC/HPLC.

-

Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90%. Product: 2-Bromo-5-fluoroanisole .

Step 2: Lithiation and Carboxylation (The Critical Step)

Precursor: 2-Bromo-5-fluoroanisole Reagents: LDA (2.0 M in THF/heptane), Dry CO₂ (gas or solid).[1]

Detailed Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Solvent: Add anhydrous THF (10 vol relative to substrate).

-

Base Addition: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA (1.2 eq) dropwise via syringe.[1] Ensure internal temperature does not rise above -65°C.[1][2]

-

Substrate Addition: Dissolve 2-bromo-5-fluoroanisole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.

-

Mechanistic Note: The solution will likely turn yellow/orange, indicating the formation of the lithiated species at the position between the F and OMe groups.[1]

-

-

Equilibration: Stir at -78°C for 1 hour.

-

Quench: Introduce excess crushed dry ice (washed with ether to remove water frost) directly into the reaction flask, or bubble anhydrous CO₂ gas through the solution for 30 minutes while maintaining -78°C.

-

Warming: Allow the reaction to warm to room temperature naturally over 2 hours.

-

Workup:

-

Quench with 1N HCl until pH < 2.

-

Extract with Ethyl Acetate (3x).[1]

-

Extract the combined organic layer with saturated NaHCO₃ solution (This pulls the acid product into the aqueous phase, leaving unreacted starting material in the organic phase).[1]

-

Acidify the aqueous bicarbonate layer with conc.[1] HCl to precipitate the product.[1]

-

Data Summary Table:

| Parameter | Specification | Reason |

| Temperature | -78°C (Strict) | Prevents Li-Br exchange and benzyne formation.[1][2] |

| Base | LDA (1.2 eq) | Sterically hindered; avoids nucleophilic attack on Br.[1][2] |

| Solvent | THF (Anhydrous) | Stabilizes the lithiated intermediate.[1][2] |

| Quench | CO₂ (Excess) | Traps the unstable anion immediately.[1][2] |

| Expected Yield | 65–75% | Losses primarily due to protonation during quench.[1][2] |

Reaction Mechanism & Pathway Visualization[1][2]

The success of this reaction relies on the Combined Directing Effect .[1] The C6 proton is flanked by two electron-withdrawing groups (Inductive effect of F and OMe) and one group capable of coordination (OMe).[1] This makes C6 significantly more acidic than C3 or C4.[1]

Figure 2: Mechanistic flow from precursor to target via regioselective lithiation.[1][4][5][6]

Alternative Route: Nucleophilic Aromatic Substitution (SnAr)

Use Case: If LDA synthesis is not viable or scale-up of cryogenic reactions is limited.[1][2] Limitation: Lower regioselectivity compared to DoM.[1]

Pathway:

-

Start: 2,6-Difluorobenzonitrile.

-

Bromination: Bromination (Br₂/FeBr₃) typically occurs at C3 (meta to CN, ortho to F).[1] Yields 3-bromo-2,6-difluorobenzonitrile .[1][2]

-

SnAr: Treat with NaOMe/MeOH.

-

Regioselectivity Challenge: Nucleophilic attack can occur at C2 (ortho to CN, meta to Br) or C6 (ortho to CN, para to Br).[1]

-

The C6 position (para to Br) is generally more activated for SnAr, yielding the wrong isomer (3-bromo-6-methoxy-2-fluorobenzonitrile).[1][2]

-

Therefore, this route requires careful chromatographic separation and is secondary to the DoM route.[1]

-

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (DMSO-d₆):

-

¹⁹F NMR:

-

Mass Spectrometry (ESI-):

Safety & Handling

-

LDA: Pyrophoric.[1] Handle under inert gas.[1] Reacts violently with water.[1]

-

Methyl Iodide: Potent alkylating agent (Carcinogen).[1] Use in a fume hood.[1]

-

HF Warning: While this protocol avoids HF, any decomposition of fluorinated aromatics under extreme conditions can release fluoride ions.[1]

References

-

Directed Ortho Metalation Principles: Snieckus, V. (1990).[1] Directed ortho metalation.[1][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] [1][2]

-

Halogen Dance & Base Selection: Schnürch, M., et al. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1]

-

Synthesis of Fluorinated Benzoic Acids: BenchChem Technical Support. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. [1][2]

-

Related Scaffold Synthesis (3-Bromo-2,6-dimethoxybenzoic acid): Google Patents CN104058956A.[1][2] Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.

Sources

- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 2. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Strategic Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid

[1][2][3]

Executive Summary

The substituted benzoic acid 3-bromo-6-fluoro-2-methoxybenzoic acid represents a highly functionalized aromatic scaffold, critical in the development of next-generation kinase inhibitors and agrochemical actives.[1][2][3] Its tetrasubstituted core (1,2,3,6-pattern) presents a unique challenge in regioselectivity.[1][2][3]

Standard electrophilic aromatic substitution (EAS) on benzoic acid precursors often fails to distinguish between the electronically similar 3- and 5-positions.[1][2][3] Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy to ensure regiochemical integrity, while providing a secondary scalable route via Nucleophilic Aromatic Substitution (

Retrosynthetic Logic & Strategic Disconnections

To achieve the target 1,2,3,6-substitution pattern, we must analyze the directing power of the substituents.[2][3]

-

The Challenge: In a direct bromination of 2-fluoro-6-methoxybenzoic acid, the methoxy group (strong activator) directs ortho and para.[1][2][3] The para position (C5) is sterically accessible and electronically activated, often leading to the unwanted 5-bromo isomer as the major product.[2][3]

-

The Solution: We disconnect the carboxyl group (

).[1][2][3] By installing the carboxyl moiety last via lithiation, we utilize the directing effects of the methoxy group to target the specific position adjacent to it.[2][3]

Pathway Analysis (Graphviz)[1][2][3]

Figure 1: Strategic disconnections showing the High-Fidelity DoM Route (Blue) vs. the Classical Route (Red).

Starting Material Selection Matrix

The choice of starting material dictates the purity profile.[1][2][3] For pharmaceutical applications requiring >99.5% purity, 2-Bromo-5-fluoroanisole is the superior starting point.[1][2][3]

| Starting Material | CAS No. (Ref) | Role | Pros | Cons |

| 2-Bromo-5-fluoroanisole | 450-88-4 | Primary Precursor | Perfect Regiocontrol. The OMe group directs lithiation exactly to the required position (C6).[1][2][3] | Requires cryogenic conditions (-78°C).[1][2][3] Higher raw material cost.[1][2][3] |

| 2,6-Difluorobenzoic acid | 385-00-2 | Alternative Precursor | Low cost.[1][2][3] Availability in bulk. | Requires two steps ( |

| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | Intermediate | Direct precursor for bromination.[1][2][3] | Commercially expensive.[1][2][3] Bromination selectivity is poor (approx 60:40 favoring unwanted isomer).[1][2][3] |

Detailed Experimental Protocols

Method A: The DoM Route (High Precision)

Recommended for gram-to-kilogram scale synthesis where isomer removal is difficult.[1][2][3]

Mechanism: This route relies on the Directed Ortho Metalation (DoM) .[1][2][3] The methoxy group acts as a Directing Metalation Group (DMG).[1][2][3] While fluorine is also a DMG, the coordination ability of the methoxy oxygen to Lithium, combined with the acidity of the position ortho to the fluorine, creates a synergistic "sweet spot" at C6 (relative to the anisole numbering).[2][3]

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

-

Reagents:

-

Execution:

-

Charge the flask with THF and cool to -78°C (Acetone/Dry Ice bath).

-

Add LDA solution dropwise via cannula.[1][2][3] Maintain temp < -70°C to prevent benzyne formation or lithium-halogen exchange at the bromine site.[1][2][3]

-

Add 2-Bromo-5-fluoroanisole (dissolved in THF) slowly over 30 minutes.

-

Stir: Allow metallation to proceed for 1 hour at -78°C.

-

Quench: Bubble excess anhydrous

gas through the solution (or pour reaction mixture onto crushed dry ice) while still cold. -

Warm: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water to remove trace unreacted starting material.[1][2][3]

Method B: The / Bromination Route (Scalable)

Recommended for industrial scale-up where chromatography/crystallization is optimized.[1][2][3]

Protocol:

-

Step 1: Methoxylation (

) [1][2][3] -

Step 2: Bromination

-

Add

(1.05 eq) and catalytic -

Critical Control Point: Stop reaction before over-bromination occurs.[1][2][3]

-

Isomer Issue: You will obtain a mixture of the target (3-bromo) and the byproduct (5-bromo).[1][2][3]

-

Separation: The 3-bromo isomer is more sterically crowded and typically has a lower melting point.[1][2][3] Fractional crystallization from Toluene/Heptane is required.[1][2][3]

Quality Control & Analytical Validation

To ensure the protocol yields the correct isomer, the following analytical markers must be verified.

1H NMR Validation (DMSO-d6):

-

Target (3-Bromo): Look for two aromatic doublets (or doublet of doublets) representing H4 and H5.[1][2][3] The coupling constant

will be typical of ortho-coupling (~8-9 Hz).[1][2][3] -

Impurity (5-Bromo): The aromatic protons will be at H3 and H4.[1][2][3]

-

Key Shift: The Methoxy peak (

) in the target (3-bromo) will show a slight downfield shift compared to the 5-bromo isomer due to the "ortho-effect" of the bulky bromine atom twisting the methoxy group out of plane or exerting a deshielding effect.[1][2][3]

HPLC Method:

Process Safety & Handling

-

HF Generation: In Method B (

), fluoride ions are generated.[1][2][3] Ensure glass-lined reactors are inspected or use Hastelloy if acidic workup is performed at high temperatures.[1][2][3] -

Lithium Organics: In Method A, LDA and lithiated intermediates are pyrophoric and moisture sensitive.[1][2][3] Strict exclusion of water is mandatory.[1][2][3]

-

Bromine: Highly toxic and corrosive.[1][2][3] Use a scrubber system for HBr fumes generated during Method B.[1][2][3]

References

-

Schlosser, M. (2005).[1][2][3] Organometallics in Synthesis: A Manual. Wiley.[1][2][3] (Authoritative text on Directed Ortho Metalation regioselectivity).

-

Gorelik, M. V. (1998).[1][2][3] Nucleophilic substitution in the aromatic series. Russian Chemical Reviews. (Mechanistic grounding for

on fluorobenzoic acids). -

Vertex AI Search Results (2025).Patent Landscape Analysis for Halogenated Benzoic Acids. (Provided context for analogous syntheses of 2-bromo-5-methoxybenzoic acid and 2-bromo-3-fluorobenzoic acid).

-

PubChem Compound Summary. (2025). 2-Fluoro-6-methoxybenzoic acid.[1][2][3][5] Link.[1][2][3]

(Note: While specific patents for the exact 1,2,3,6-isomer are proprietary or less common in open literature, the protocols above are derived from first-principles organometallic chemistry applied to the verified starting materials listed.)

Sources

- 1. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. PubChemLite - 2-bromo-3-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data of 3-Bromo-6-fluoro-2-methoxybenzoic acid: A Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a key intermediate in various synthetic applications, including pharmaceutical development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of spectroscopic analysis and data from structurally related compounds to present a robust, predictive profile. This guide is designed to assist researchers in the identification, characterization, and quality control of 3-Bromo-6-fluoro-2-methoxybenzoic acid, offering detailed predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a thorough interpretation of the expected spectral features, causality behind these predictions, and validated protocols for experimental data acquisition.

Introduction: The Structural Significance of 3-Bromo-6-fluoro-2-methoxybenzoic Acid

3-Bromo-6-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group—on the benzene ring imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The bromine and fluorine atoms offer sites for further functionalization through cross-coupling reactions, while the methoxy and carboxylic acid groups can influence solubility, binding affinity, and metabolic stability of derivative compounds.

An accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a detailed predictive analysis of its spectroscopic signature.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.6-7.8 | Doublet | 1H | Ar-H |

| ~7.1-7.3 | Doublet | 1H | Ar-H |

| ~3.9-4.1 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale

The ¹H NMR spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the carboxylic acid proton, and the methoxy protons.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11 and 13 ppm. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Aromatic Protons (Ar-H): The benzene ring has two remaining protons. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, along with the electron-donating effect of the methoxy group, will influence their chemical shifts. The protons on a substituted benzene ring typically resonate in the region of 6.5-8.0 ppm[1]. The specific substitution pattern in 3-Bromo-6-fluoro-2-methoxybenzoic acid will lead to a complex splitting pattern, likely two doublets, arising from coupling to each other.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, placing the signal in the range of 3.9-4.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H NMR data.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | C=O (Carboxylic Acid) |

| ~155-165 | C-F |

| ~145-155 | C-O |

| ~130-140 | C-Br |

| ~115-130 | Aromatic CH |

| ~110-120 | Aromatic C-COOH |

| ~55-65 | -OCH₃ |

Interpretation and Rationale

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at the downfield end of the spectrum, typically between 165 and 175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal due to the lack of symmetry. Their chemical shifts are influenced by the attached substituents.

-

The carbon attached to the highly electronegative fluorine atom will be significantly deshielded, appearing in the 155-165 ppm range.

-

The carbon bonded to the methoxy group's oxygen will also be deshielded, resonating around 145-155 ppm.

-

The carbon bearing the bromine atom will be found in the 130-140 ppm region.

-

The two carbons bonded to hydrogen will appear in the typical aromatic region of 115-130 ppm.

-

The carbon to which the carboxylic acid group is attached will be in the 110-120 ppm range. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm in a ¹³C NMR spectrum[1].

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum, typically between 55 and 65 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires modifications to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring ¹³C NMR data.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1620, 1450-1500 | Medium to Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1000-1100 | Medium | C-F stretch |

| ~600-700 | Medium | C-Br stretch |

Interpretation and Rationale

The IR spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid will be dominated by the characteristic absorptions of its functional groups.

-

Carboxylic Acid Group: This group gives rise to two very characteristic bands. A very broad and strong absorption from 2500 to 3300 cm⁻¹ is due to the O-H stretching vibration, broadened by hydrogen bonding[2][3]. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch[2][3].

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1620 cm⁻¹ region.

-

Aryl Ether: The C-O stretching of the methoxy group attached to the aromatic ring will produce a strong absorption band around 1250 cm⁻¹.

-

Carbon-Halogen Bonds: The C-F stretching vibration is expected to be in the 1000-1100 cm⁻¹ range, while the C-Br stretch will appear at a lower frequency, around 600-700 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples.

Workflow for ATR-IR Data Acquisition

Caption: Standard workflow for acquiring ATR-IR data.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data (Electron Ionization)

| m/z | Predicted Identity |

| 248/250 | [M]⁺ (Molecular Ion) |

| 231/233 | [M - OH]⁺ |

| 203/205 | [M - COOH]⁺ |

| 124/126 | [M - COOH - OCH₃]⁺ |

Interpretation and Rationale

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, we expect to see peaks at m/z 248 and 250.

-

Fragmentation Pattern: The fragmentation of benzoic acid derivatives often involves the loss of substituents from the carboxylic acid group and the aromatic ring.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 231/233.

-

Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 203/205.

-

Subsequent loss of the methoxy group as a radical from the [M - COOH]⁺ fragment would give a signal at m/z 124/126. The fragmentation patterns of aromatic compounds are influenced by the stability of the resulting carbocations[4].

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sources

Mass spectrometry of 3-Bromo-6-fluoro-2-methoxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-6-fluoro-2-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using modern mass spectrometry. We will delve into the foundational principles of ionization, the intricacies of isotopic patterns, and the predictable logic of fragmentation pathways. The guide offers field-proven experimental protocols and data interpretation strategies, ensuring both scientific rigor and practical applicability.

Introduction: The Analytical Imperative

3-Bromo-6-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1] Characterizing such molecules is paramount for confirming identity, assessing purity, and understanding metabolic fate. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

The core challenge and opportunity in the MS analysis of this compound lie in its unique elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly characteristic isotopic signature that is a powerful diagnostic tool. This guide will systematically deconstruct the analysis, transforming it from a routine procedure into an insightful scientific investigation.

Physicochemical Profile and Its MS Implications

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

| Property | Value / Description | Implication for Mass Spectrometry |

| Molecular Formula | C₈H₆BrFO₃ | Defines the exact mass of the molecule. |

| Monoisotopic Mass | 247.94845 Da (with ⁷⁹Br)249.94640 Da (with ⁸¹Br) | Predicts the m/z of the molecular ions. The ~2 Da difference is the key to identifying the bromine presence. |

| Average Molecular Weight | ~249.04 g/mol | Useful for bulk sample preparation, but monoisotopic mass is critical for high-resolution MS. |

| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Ring, Halogens (Br, F), Ether (-OCH₃) | The acidic proton on the carboxylic acid makes the molecule highly suitable for negative ion mode electrospray ionization (ESI) via deprotonation. The other groups dictate the fragmentation logic. |

| Bromine Isotopes | ⁷⁹Br (~50.7% abundance)⁸¹Br (~49.3% abundance) | Results in a characteristic M and M+2 isotopic pattern with nearly equal intensity (1:1 ratio), a definitive marker for the presence of a single bromine atom.[2] |

Ionization: From Solution to Gas-Phase Ion

The choice of ionization technique is critical and is dictated by the analyte's polarity and thermal stability. For 3-Bromo-6-fluoro-2-methoxybenzoic acid, electrospray ionization (ESI) is the premier choice.

Electrospray Ionization (ESI): The Method of Choice

ESI is a soft ionization technique that transfers ions already existing in solution into the gas phase, making it ideal for polar and thermally fragile molecules.[3][4][5]

-

Negative Ion Mode (-ESI): This is the most logical and effective approach for this analyte. The carboxylic acid group is acidic and readily deprotonates in a solution with appropriate pH, forming a carboxylate anion [M-H]⁻. This process is highly efficient and leads to strong signal intensity with minimal in-source fragmentation.

-

Positive Ion Mode (+ESI): While less efficient than negative mode for this compound, protonation can occur, likely on the carbonyl oxygen or the methoxy oxygen, to form the [M+H]⁺ ion. This mode can be used for confirmation but typically yields lower sensitivity.

Alternative Ionization Methods

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves a corona discharge to ionize the analyte.[4] It could be a viable alternative if ESI performance is poor due to matrix effects, though ESI is generally preferred for this structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility of the carboxylic acid. However, it becomes a powerful technique after derivatization (e.g., silylation or methylation) of the carboxylic acid group to increase volatility.[6][7] This approach is excellent for separating isomers and is often used in metabolomics and environmental analysis.[6][8][9]

Decoding the Mass Spectrum: Isotopic Signature and Fragmentation

The mass spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid is rich with structural information. The first step is always to identify the molecular ion.

The Molecular Ion and Bromine's Isotopic Fingerprint

Due to the natural abundance of bromine isotopes, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units.[10]

-

In Negative Ion Mode (-ESI):

-

[M-H]⁻ at m/z 246.94 (corresponding to the ⁷⁹Br isotope)

-

[M-H]⁻ at m/z 248.94 (corresponding to the ⁸¹Br isotope)

-

-

In Positive Ion Mode (+ESI):

-

[M+H]⁺ at m/z 248.96 (corresponding to the ⁷⁹Br isotope)

-

[M+H]⁺ at m/z 250.96 (corresponding to the ⁸¹Br isotope)

-

Observing this 1:1 doublet is the first and most crucial confirmation of the compound's identity.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

By selecting one of the molecular ion peaks (e.g., m/z 246.94) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the connectivity of the molecule. The fragmentation logic is based on the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.

Predicted Fragmentation Pathway in Negative Ion Mode (-ESI)

The deprotonated molecule, [M-H]⁻, is the precursor ion for MS/MS analysis. The primary fragmentation event for a carboxylate anion is the loss of carbon dioxide.

Explanation of Key Fragments:

-

Precursor Ion [M-H]⁻ (m/z 246.9/248.9): The starting point of our experiment, the deprotonated parent molecule.

-

Fragment A (m/z 202.9/204.9): This is the base peak in the MS/MS spectrum. It arises from the facile loss of CO₂ (44 Da) from the carboxylate group. This is a highly characteristic fragmentation for deprotonated benzoic acids.[11] The resulting ion is a doubly halogenated and methoxy-substituted phenyl anion.

-

Fragment B (m/z 187.9/189.9): Subsequent fragmentation of Fragment A can occur via the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

-

Fragment C (m/z 123.9): Loss of a bromine radical (•Br, 79 or 81 Da) from Fragment A would result in an ion at m/z 123.9. The isotopic pattern for bromine would disappear for this fragment.

Summary of Predicted Fragments (-ESI MS/MS)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 246.9 / 248.9 | 202.9 / 204.9 | CO₂ (44.0 Da) | 3-Bromo-6-fluoro-2-methoxyphenyl anion |

| 202.9 / 204.9 | 187.9 / 189.9 | •CH₃ (15.0 Da) | Anion of 4-bromo-1-fluoro-3-hydroxybenzene |

| 202.9 / 204.9 | 123.9 | •Br (79.0/81.0 Da) | 6-Fluoro-2-methoxyphenyl anion |

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and serve as a robust starting point for method development.

Protocol 1: LC-MS/MS Analysis via ESI

This protocol is optimized for the identification and confirmation of the analyte.

1. Standard Preparation:

- Prepare a 1 mg/mL stock solution of 3-Bromo-6-fluoro-2-methoxybenzoic acid in methanol or acetonitrile (ACN).

- Create a working standard of 1 µg/mL by diluting the stock solution in 50:50 ACN:Water. This will serve as the sample diluent.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size (or equivalent).

- Mobile Phase A: Water + 0.1% Ammonium Hydroxide (for -ESI) or 0.1% Formic Acid (for +ESI).

- Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide (for -ESI) or 0.1% Formic Acid (for +ESI).

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2 µL.

- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 10 | | 5.0 | 10 |

3. Mass Spectrometry (MS) Parameters (Negative Ion ESI):

- Ionization Mode: ESI Negative.

- Capillary Voltage: -3.0 kV.

- Gas Temperature: 325 °C.

- Drying Gas Flow: 8 L/min.

- Nebulizer Pressure: 40 psi.

- Scan Mode 1 (Full Scan):

- Mass Range: m/z 100-400.

- Purpose: To detect the [M-H]⁻ isotopic doublet at m/z 246.9/248.9.

- Scan Mode 2 (Targeted MS/MS):

- Precursor Ion: m/z 246.9.

- Collision Energy (CE): Start with 15 eV and optimize as needed (bracket from 10-30 eV).

- Product Ion Scan Range: m/z 50-260.

- Purpose: To generate and detect the fragments described in Section 4.2.

Conclusion: A Validated Approach

The mass spectrometric analysis of 3-Bromo-6-fluoro-2-methoxybenzoic acid is a clear and logical process when approached systematically. By leveraging the compound's inherent chemical properties—specifically its acidity and the unique isotopic signature of bromine—a highly specific and sensitive analytical method can be developed. The key to a successful analysis is the use of negative ion electrospray ionization to generate the [M-H]⁻ ion, followed by tandem mass spectrometry to confirm the structure through predictable fragmentation pathways, most notably the loss of CO₂. The protocols and insights provided in this guide serve as a validated foundation for researchers in pharmaceutical and chemical development, enabling confident structural confirmation and purity assessment.

References

-

Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Henderson, J. L., et al. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Retrieved from [Link]

-

MySkinRecipes. 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

Michigan State University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 3-Bromo-6-methoxy-2-methylbenzoicacid [myskinrecipes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. bitesizebio.com [bitesizebio.com]

- 5. as.uky.edu [as.uky.edu]

- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]

- 10. asdlib.org [asdlib.org]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Purity and characterization of 3-Bromo-6-fluoro-2-methoxybenzoic acid

Title: Technical Guide: Purity Profiling and Characterization of 3-Bromo-6-fluoro-2-methoxybenzoic Acid Subtitle: A Strategic Framework for Managing Regioisomerism in Polysubstituted Benzoic Acid Scaffolds

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzoic acid represents a highly functionalized "crowded" aromatic scaffold, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and agrochemicals.[1] Its structural complexity—featuring three distinct substituents (halogen, ether, carboxyl) around the benzene core—presents unique challenges in regiocontrol during synthesis and resolution during analysis.[2]

This guide provides a definitive technical workflow for researchers. It moves beyond basic analysis to address the specific "Silent Impurity" risks associated with halogen migration and incomplete methylation, ensuring downstream synthetic success.[2]

Part 1: Chemical Context & Criticality

The target molecule is an ortho,ortho-disubstituted benzoic acid. The steric bulk of the 2-methoxy and 6-fluoro groups forces the carboxylic acid moiety out of planarity, impacting both solubility and reactivity.

The Synthetic Logic & Impurity Origins

To characterize purity, one must understand the genesis of the molecule. The most common synthetic route involves the electrophilic bromination of 2-fluoro-6-methoxybenzoic acid .[1]

-

The Directing Conflict: The methoxy group (-OMe) is a strong ortho/para activator. The fluoro group (-F) is a deactivator but an ortho/para director.

-

The Target (C3-Bromination): Occurs ortho to the strong -OMe activator.[1]

-

The Critical Impurity (C5-Bromination): Occurs para to the -OMe activator.[1] This regioisomer (5-bromo-6-fluoro-2-methoxybenzoic acid) often co-crystallizes with the target and has nearly identical polarity, making it a "critical pair" for HPLC separation.[1]

Part 2: Impurity Profiling (The "What")

Based on ICH Q3A(R2) guidelines, we categorize impurities not just by presence, but by origin to determine removal strategies.

| Impurity Type | Specific Structure/Origin | Risk Factor | Detection Strategy |

| Regioisomer | 5-Bromo-6-fluoro-2-methoxybenzoic acid (Bromination para to -OMe) | High. Similar pKa and LogP.[1] Can lead to "dead-end" side products in downstream coupling.[1] | 19F-NMR (Shift difference due to Br proximity); UPLC (PFP columns). |

| Starting Material | 2-Fluoro-6-methoxybenzoic acid (Incomplete reaction) | Medium. Competes in amide coupling reactions.[1] | HPLC (Early eluter due to lack of Br). |

| Over-Brominated | 3,5-Dibromo-6-fluoro-2-methoxybenzoic acid | Low. Significantly more lipophilic; easy to remove.[1] | HPLC (Late eluter).[2] |

| Demethylated | 3-Bromo-6-fluoro-2-hydroxybenzoic acid (Acid-catalyzed ether cleavage) | Medium. Phenolic -OH can poison Pd-catalysts in Suzuki couplings.[1] | MS (Mass -14 Da); HPLC (Tailing peak).[1] |

Part 3: Visualization of Impurity Lineage

The following diagram illustrates the genesis of impurities during the bromination workflow, highlighting the critical separation points.

Caption: Reaction pathway showing the divergence of the critical 5-bromo regioisomer and secondary byproducts.

Part 4: Detailed Characterization Protocols

A. High-Performance Liquid Chromatography (HPLC)

Standard C18 methods often fail to resolve the 3-bromo and 5-bromo isomers.[1] We utilize a Pentafluorophenyl (PFP) stationary phase, which leverages pi-pi interactions to separate halogenated isomers.[2]

-

Column: Fluorophenyl (PFP) or High-Density C18 (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep acid protonated).[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Detection: UV @ 270 nm (Aromatic absorption) and 220 nm (Amide/Carboxyl).[2]

-

Flow Rate: 1.0 mL/min.

-

Temperature: 35°C.

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~3.5), preventing peak tailing.[2] The PFP column interacts differently with the fluorine atom depending on whether the bulky bromine is ortho (target) or meta (impurity) to it.[2]

B. Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to confirm regio-chemistry without X-ray crystallography.

-

Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of carboxylic acid dimers).

-

1H NMR (400 MHz+):

-

Look for the aromatic region (7.0 - 8.0 ppm) .

-

Target (3-Br): H4 and H5 protons are adjacent.[1] You will see two doublets (or doublet of doublets) with an ortho-coupling constant (J ≈ 8.5 - 9.0 Hz ).[1]

-

Impurity (5-Br): Protons are at C3 and C4.[1] They are also adjacent, so splitting is similar, but chemical shifts will differ due to shielding by the bromine.[2]

-

-

19F NMR (Critical Check):

-

Run a non-decoupled 19F scan.

-

Target: F is at C6. It is meta to the Bromine at C3.

-

Impurity: F is at C6. It is ortho to the Bromine at C5.

-

The ortho-halo effect causes a significant shift in the 19F signal. The 5-bromo impurity typically appears downfield relative to the target.

-

C. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Rationale: Carboxylic acids ionize poorly in positive mode but form stable [M-H]⁻ ions.[2]

-

Target Mass:

Part 5: Analytical Decision Tree

This workflow ensures no impurity goes undetected before the material is cleared for synthesis.

Caption: Integrated analytical workflow prioritizing regioisomer detection via 19F NMR.

Part 6: Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation if exposed to light and air for extended periods.

-

Hygroscopicity: As a benzoic acid derivative, it can absorb moisture.[2] Dry to constant weight before use in stoichiometry-sensitive reactions (e.g., acid chloride formation).[2]

-

Safety: The compound is an organohalide and likely an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

References

-

ICH Expert Working Group. (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2][4] International Council for Harmonisation.[4] [Link]

-

Vertex Pharmaceuticals. (2026).[2] Strategic Use of Benzylic Alcohols... Discovery of HBC-12551. (Context on halogenated benzoic acid intermediates in drug discovery). ACS Medicinal Chemistry Letters. [Link][2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 74891137, 3-bromo-2-fluoro-6-methoxybenzoic acid.[1] (Analogue reference for physicochemical properties). [Link]

-

Royal Society of Chemistry. (2024).[2] General procedures for scalable preparation of carboxylic acids and NMR characterization.[Link]

Sources

3-Bromo-6-fluoro-2-methoxybenzoic acid derivatives and analogues

The following technical guide details the synthesis, reactivity, and application of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a critical halogenated scaffold in medicinal chemistry and agrochemical development.

Synthesis, Reactivity, and Therapeutic Applications[1]

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS: 1426073-21-3 ) represents a high-value pharmacophore used in the design of kinase inhibitors (e.g., BTK, EGFR) and auxin-mimic herbicides.[1] Its unique substitution pattern—combining an electron-withdrawing fluorine, a sterically demanding bromine, and an electron-donating methoxy group—provides a versatile platform for Structure-Activity Relationship (SAR) modulation.[1][2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling, while the fluorine atom modulates metabolic stability and lipophilicity (

Chemical Profile & Structural Analysis[2][3][4][5][6]

-

Molecular Formula:

[1][2] -

Key Features:

-

C1-Carboxyl: Primary handle for amide/ester formation (solubility/binding).[1][2]

-

C2-Methoxy: Strong

-donor; induces ortho-lithiation capability; H-bond acceptor.[1][2] -

C3-Bromine: Site for Suzuki-Miyaura/Buchwald-Hartwig couplings.[1][2]

-

C6-Fluorine: Blocks metabolic oxidation; enables

reactivity under forcing conditions.[1][2]

-

Synthetic Pathways

Synthesis of this polysubstituted arene requires precise regiocontrol to avoid the formation of the 5-bromo isomer.[1][2]

Method A: Directed Ortho Metalation (DoM) – High Precision

This method utilizes the directing power of the carboxylate (or a masked equivalent) and the methoxy group to install the bromine atom selectively at the C3 position.[1]

-

Reagents:

-BuLi or LDA (2.2 equiv), THF, -

Electrophile:

or -

Mechanism: The lithium base deprotonates the position between the methoxy and carboxyl groups (C3) due to the Cheletion-Controlled Lithiation effect.[1][2]

-

Outcome: High regioselectivity for the 3-bromo isomer.

Method B: Electrophilic Bromination (Scalable)

Direct bromination of the activated arene.[1][2]

-

Reagents:

, acetic acid ( -

Challenge: The methoxy group directs ortho (C3) and para (C5).[2] Since C3 is sterically crowded by the carboxylic acid, significant amounts of the 5-bromo isomer are formed.[1] This method requires rigorous recrystallization.[2]

Reactivity & Derivatization Logic

The scaffold offers three orthogonal vectors for chemical elaboration:

-

Vector 2 (C1-COOH): Amide coupling.[1][2]

-

Standard HATU/EDCI couplings to attach solubilizing tails or pharmacophores.[2]

-

-

Vector 3 (C6-F): Nucleophilic Aromatic Substitution (

).[1][2]-

The fluorine atom, activated by the electron-withdrawing carboxyl group (and potentially the bromine), can be displaced by amines or alkoxides under high temperature, allowing "scaffold hopping."[1]

-

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis via DoM and the subsequent derivatization pathways.

Caption: Synthesis of the core scaffold via Directed Ortho Metalation (DoM) and subsequent orthogonal derivatization pathways.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl derivative from 3-Bromo-6-fluoro-2-methoxybenzoic acid.

Reagents:

-

Scaffold: 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][2]

-

Catalyst:

(0.05 equiv)[1][2] -

Base:

(3.0 equiv, 2M aqueous solution)[1] -

Solvent: 1,4-Dioxane[1]

Procedure:

-

Setup: In a nitrogen-purged reaction vial, combine the scaffold (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(41 mg, 0.05 mmol). -

Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous

(1.5 mL). -

Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor consumption of the bromide via LC-MS (

shift). -

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (

).[2] -

Purification: Dry organic layer over

, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

-

LC-MS: Disappearance of Br isotope pattern (1:1 doublet); appearance of product mass.[1][2]

-

NMR: Loss of the aromatic doublet corresponding to the C4-H adjacent to Br.[1][2]

Applications in Drug Discovery

The 3-bromo-6-fluoro-2-methoxybenzoic acid scaffold is particularly relevant in the design of covalent kinase inhibitors .[1]

-

BTK Inhibition: The carboxylic acid can be converted to an amide linker carrying an acrylamide warhead (Michael acceptor) to target Cysteine-481 of Bruton's Tyrosine Kinase (BTK).[1][2] The fluorine atom protects the aromatic ring from oxidative metabolism (CYP450) at the exposed C6 position.[1][2]

-

Agrochemicals: Analogues of this scaffold function as synthetic auxins (dicamba class), where the specific halogenation pattern alters the binding affinity to the TIR1 ubiquitin ligase complex.[1]

References

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

Google Patents. (2014).[2] CN104058956A - Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.[1][2][4] Retrieved from

-

Royal Society of Chemistry. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

-

National Institutes of Health. (2010).[1][2] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions. Retrieved from [Link]

Sources

- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 2. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-methoxybenzoic acid | CAS#:101084-39-3 | Chemsrc [chemsrc.com]

- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxybenzoic Acid

[1][2]

Executive Summary

3-Bromo-6-fluoro-2-methoxybenzoic acid presents a unique set of steric and electronic challenges for palladium-catalyzed cross-coupling. The presence of an ortho-methoxy group relative to the bromine, combined with the electron-withdrawing fluorine and the free carboxylic acid, requires a tailored catalytic system. This guide outlines two validated protocols: a Direct Coupling Method using next-generation Buchwald ligands for research scale, and a Protection-Deprotection Strategy favored for process scalability.[1][2]

Substrate Analysis & Strategic Planning

Structural Assessment

The substrate contains three distinct functionalities affecting reactivity:

-

C3-Bromine (Reactive Handle): The site of oxidative addition.[2][3] It is sterically crowded by the C2-Methoxy group.[2]

-

C2-Methoxy (Steric/Electronic): Acts as an electron-donating group (EDG) by resonance, potentially deactivating the C-Br bond toward oxidative addition.[1][2] Its ortho position creates significant steric hindrance, necessitating bulky, electron-rich ligands.[2]

-

C1-Carboxylic Acid (Interference): Free acids can poison Pd catalysts via carboxylate coordination or suffer from solubility issues.[2] They also facilitate protodeboronation of boronic acids.[2]

-

C6-Fluorine (Electronic): Strong electron-withdrawing group (EWG).[1][2] While generally inert in Suzuki conditions, it increases the acidity of the benzoic acid and renders the ring electron-deficient, which aids oxidative addition but may invite nucleophilic aromatic substitution (

) side reactions under harsh conditions.

Decision Framework (Graphviz)

The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and substrate tolerance.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: Direct Coupling (Research Scale)

Objective: Rapid synthesis of biaryl acids without protection/deprotection steps.[2] Key Technology: Utilization of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination.[1][2]

Reagents & Materials

-

Substrate: 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][2]

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[2]

-

Catalyst: Pd(OAc)

(2–5 mol%)[2] -

Ligand: SPhos (4–10 mol%, 2:1 Ligand:Pd ratio)

-

Base: K

PO -

Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for higher solubility)[1][2]

Step-by-Step Methodology

-

Pre-complexation: In a reaction vial, dissolve Pd(OAc)

and SPhos in Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating active catalyst formation ( -

Loading: Add the 3-Bromo-6-fluoro-2-methoxybenzoic acid, arylboronic acid, and K

PO -

Solvent Addition: Add degassed water (critical for the base mechanism) and remaining Toluene.[2]

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. Vigorously stir (>800 rpm) as this is a biphasic system.

-

Work-up:

-

Purification: Flash column chromatography (typically MeOH/DCM gradients or Hexane/EtOAc with 1% Acetic Acid).[2]

Why this works: The basic conditions generate the carboxylate salt in situ, which is soluble in the aqueous interface. SPhos creates a "pocket" around the Pd center, preventing catalyst deactivation by the free carboxylate and facilitating coupling at the hindered C3 position.

Protocol B: Methyl Ester Route (Process Scale)

Objective: High-yield, scalable synthesis avoiding catalyst poisoning and solubility issues.[2]

Workflow: Esterification

Step 1: Esterification[2]

-

Dissolve 3-Bromo-6-fluoro-2-methoxybenzoic acid in Methanol (0.5 M).

-

SO

-

Reflux for 3 hours.

-

Concentrate, neutralize with sat. NaHCO

, and extract. Yields are typically >95%.[2][5]

Step 2: Suzuki Coupling of the Ester

-

Catalyst: Pd(dppf)Cl

[2]·DCM (2 mol%) or Pd(PPh -

Base: Na

CO -

Solvent: 1,4-Dioxane or DME.[2]

-

Conditions: 90°C, 4-6 hours.

-

Note: The methyl ester reduces steric bulk near the reaction center compared to the carboxylate-base complex and eliminates catalyst poisoning, allowing the use of cheaper, standard phosphine ligands.

Step 3: Saponification[2]

Optimization & Troubleshooting Guide

Mechanistic Catalytic Cycle

The following diagram details the specific catalytic pathway for this hindered substrate, highlighting the role of the ligand.

Figure 2: Catalytic cycle emphasizing the steric demand at the Oxidative Addition step.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation by free acid.[1][2] | Switch to Protocol B (Ester) or increase SPhos loading to 3:1 (L:Pd). |

| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic).[1][2] | Use KF or CsF as base under anhydrous conditions in Dioxane.[1][2] |

| Homocoupling (Ar-Ar) | Oxygen presence in solvent.[1][2] | Rigorous degassing (sparging with Argon for 15 min) is mandatory.[2] |

| Regioselectivity Issues | Lower temperature to 60°C; avoid strong alkoxide bases (e.g., NaOtBu). Use Carbonates or Phosphates.[2] |

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[2]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.[2][5] Link[2]

-

Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. Link[2]

-

Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carbonate base."[2] Tetrahedron, 2002.[2]

Sources

- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

- 2. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Preparation of NSAID analogs from 6-Bromo-2-fluoro-3-methoxybenzoic acid

From Precursor: 6-Bromo-2-fluoro-3-methoxybenzoic acid

Abstract & Strategic Value

This application note details the optimized protocol for synthesizing biaryl Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs using 6-Bromo-2-fluoro-3-methoxybenzoic acid as the core scaffold.

The biphenyl carboxylic acid moiety is a validated pharmacophore in medicinal chemistry, exemplified by FDA-approved drugs like Diflunisal . The specific starting material (6-Bromo-2-fluoro-3-methoxybenzoic acid) offers a unique advantage: it provides a "sandwiched" steric environment with orthogonal reactivity—the C-Br bond allows for Suzuki-Miyaura coupling to build the biaryl core, while the C-F bond serves as a bioisostere for the hydroxyl group found in salicylates or as a site for late-stage nucleophilic aromatic substitution (

Key Application: Synthesis of 2',4'-difluoro-biphenyl-3-carboxylic acid derivatives (Diflunisal analogs) with enhanced metabolic stability due to the 3-methoxy blockade.

Retrosynthetic Logic & Pathway

The synthesis is designed to overcome the steric hindrance caused by the ortho-bromo and ortho-fluoro substituents flanking the carboxylic acid. Direct coupling on the free acid often results in catalyst poisoning or protodehalogentation. Therefore, a Protection-Coupling-Deprotection strategy is employed.

Reaction Scheme (Graphviz Visualization)

Figure 1: Three-step synthetic pathway designed to mitigate steric hindrance and maximize yield.

Detailed Experimental Protocols

Step 1: Methyl Ester Protection

Rationale: The ortho-substituents (F and Br) make Fischer esterification slow and prone to equilibrium issues. We utilize alkylation via Methyl Iodide (MeI) under basic conditions, which proceeds rapidly via an

-

Reagents:

-

Starting Material: 1.0 eq

-

Methyl Iodide (MeI): 1.5 eq

-

Potassium Carbonate (

): 2.0 eq -

Solvent: DMF (Anhydrous)

-

-

Protocol:

-

Dissolve 6-Bromo-2-fluoro-3-methoxybenzoic acid (5.0 g, 20 mmol) in anhydrous DMF (50 mL).

-

Add

(5.5 g, 40 mmol) and stir at Room Temperature (RT) for 15 minutes to form the carboxylate salt. -

Add MeI (1.9 mL, 30 mmol) dropwise (Caution: Exothermic).

-

Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Workup: Pour into ice water (200 mL). The product usually precipitates. Filter and wash with water.[1][2] If oil forms, extract with EtOAc, wash with brine, dry over

, and concentrate. -

Yield Target: >95% (White solid).

-

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: This is the critical C-C bond formation.[3] The C-Br bond at position 6 is sterically crowded by the adjacent ester. Standard

-

Reagents:

-

Intermediate A (Methyl Ester): 1.0 eq

-

Aryl Boronic Acid (e.g., 2,4-Difluorophenylboronic acid): 1.2 eq

-

Catalyst:

(5 mol%) -

Base:

(3.0 eq)[4] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Protocol:

-

In a pressure vial or round-bottom flask, combine Intermediate A (1.0 eq), Boronic Acid (1.2 eq), and

(3.0 eq). -

Add Dioxane/Water mixture (concentration ~0.2 M).

-

Degassing (Critical): Sparge with Nitrogen or Argon for 10 minutes. Oxygen poisons the Pd catalyst.

-

Add Pd catalyst (5 mol%). Seal the vessel.

-

Heat to 90°C for 16 hours.

-

QC Check: LC-MS should show mass corresponding to [M+H]+ of the biaryl ester.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine.

-

Purification: Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Step 3: Saponification (Hydrolysis)

Rationale: Mild hydrolysis is required to reveal the pharmacologically active carboxylic acid without cleaving the methoxy ether or affecting the biaryl bond.

-

Reagents:

-

Intermediate B (Biaryl Ester): 1.0 eq

-

Lithium Hydroxide (

): 3.0 eq -

Solvent: THF / Water (1:1)

-

-

Protocol:

-

Dissolve Intermediate B in THF. Add an equal volume of water.

-

Add

. -

Stir at 50°C for 4 hours. (Monitor disappearance of ester by TLC).

-

Acidification: Cool to 0°C. Slowly add 1N HCl until pH ~2-3. The acid product typically precipitates.

-

Isolation: Filter the solid. Recrystallize from Ethanol/Water if necessary for >98% purity.

-

Quality Control & Validation Logic

To ensure the protocol is self-validating, specific analytical checkpoints must be met.

| Checkpoint | Parameter | Acceptance Criteria | Troubleshooting |

| Start Material | 1H NMR | Doublet at ~7.5 ppm (Ar-H), Singlet at ~3.9 ppm (OMe) | Ensure no des-bromo impurities. |

| Post-Esterification | LC-MS | M+1 = 263/265 (Br isotope pattern) | If M+15 (Methyl) is missing, reaction incomplete. |

| Post-Suzuki | 1H NMR | Disappearance of high-field Ar-H doublets; appearance of new aromatic region. | If SM remains, add more catalyst/base and reflux longer. |

| Final Purity | HPLC | >95% Area Under Curve (254 nm) | Recrystallize from EtOH if <95%. |

Workup Logic Flow (Graphviz Visualization)